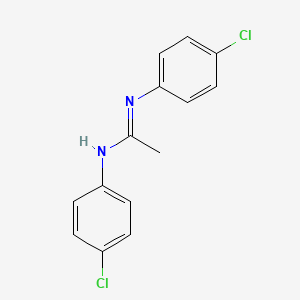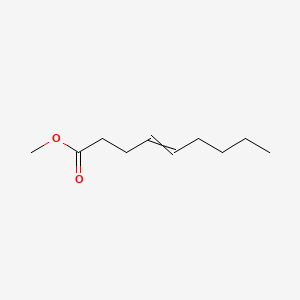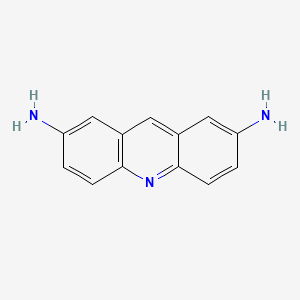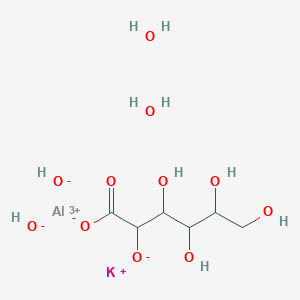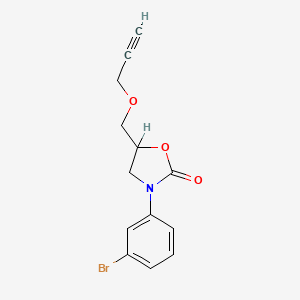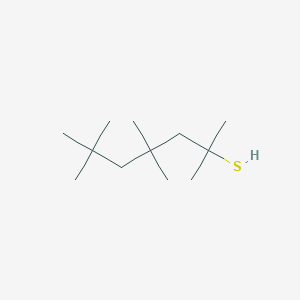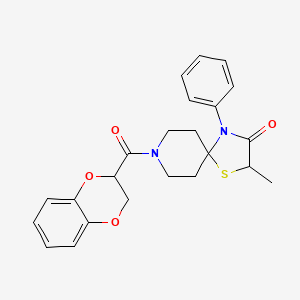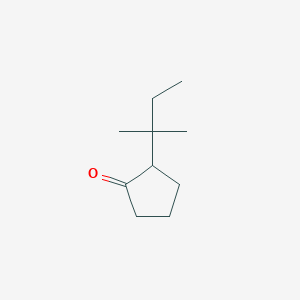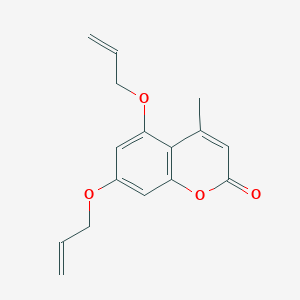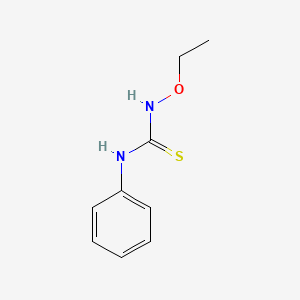
1-Ethoxy-3-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-3-phenylthiourea is an organosulfur compound with the molecular formula C10H12N2OS. It is a derivative of thiourea, characterized by the presence of an ethoxy group and a phenyl group attached to the thiourea core. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-phenylthiourea can be synthesized through several methods. One common approach involves the reaction of ethoxyamine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or ethyl acetate, under mild conditions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the use of hazardous reagents and solvents, making the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The ethoxy or phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-3-phenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, including antibacterial and antifungal properties.
Medicine: Research has shown potential anticancer and anti-inflammatory effects, making it a candidate for drug development.
Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in certain polymer formulations.
Wirkmechanismus
The mechanism of action of 1-ethoxy-3-phenylthiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit the enzyme aldose reductase, which is involved in diabetic complications. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Phenylthiourea: Lacks the ethoxy group, making it less soluble in organic solvents.
1-Ethyl-3-phenylthiourea: Similar structure but with an ethyl group instead of an ethoxy group, affecting its reactivity and solubility.
1-(4-Ethoxyphenyl)-3-phenylthiourea: Contains an additional ethoxy group on the phenyl ring, which can influence its chemical properties.
Uniqueness: 1-Ethoxy-3-phenylthiourea is unique due to the presence of both ethoxy and phenyl groups, which confer specific solubility and reactivity characteristics. Its ability to undergo a variety of chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
23957-06-4 |
|---|---|
Molekularformel |
C9H12N2OS |
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
1-ethoxy-3-phenylthiourea |
InChI |
InChI=1S/C9H12N2OS/c1-2-12-11-9(13)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,13) |
InChI-Schlüssel |
JHAXWJNPBLUOHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCONC(=S)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)
